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Abstract

This document provides detailed application notes and protocols for the synthesis of allyl
heptanoate, a valuable ester recognized for its characteristic fruity aroma, with applications in
the flavor, fragrance, and pharmaceutical industries. The primary synthesis route detailed is the
Fischer esterification of heptanoic acid with allyl alcohol. Protocols using both p-toluenesulfonic
acid and sulfuric acid as catalysts are presented, alongside a discussion of enzymatic
synthesis methods. Comprehensive characterization data, including Nuclear Magnetic
Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass
Spectrometry (MS), are provided to facilitate product identification and quality control.

Introduction

Allyl heptanoate (C10H1s02) is an organic ester known for its pleasant fruity, pineapple-like
scent.[1][2][3] This characteristic aroma has led to its widespread use as a flavoring agent in
food and beverages and as a fragrance component in perfumes and cosmetics.[1][2] Beyond
these applications, allyl esters, in general, are versatile intermediates in organic synthesis. The
synthesis of allyl heptanoate is most commonly achieved through the direct esterification of
heptanoic acid with allyl alcohol, a classic example of the Fischer esterification reaction. This
reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid,
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and is a reversible process. To drive the equilibrium towards the formation of the ester, an
excess of one of the reactants (usually the alcohol) is often used, and the water formed during
the reaction is removed. More recently, enzymatic methods employing lipases, such as
Candida antarctica lipase B (CALB), have been explored as a greener alternative for ester
synthesis, offering high selectivity and milder reaction conditions.

Data Presentation

Table 1: Physicochemical Properties of Allyl Heptanoate

Property Value Reference
Molecular Formula C10H1802

Molecular Weight 170.25 g/mol

CAS Number 142-19-8

Appearance Colorless to pale yellow liquid

Odor Fruity, pineapple-like

Boiling Point 191-192 °C (at 760 mmHg)

Density 0.885 g/mL at 25 °C

Refractive Index 1.428 at 20 °C

Table 2: Comparison of Catalysts for Allyl Heptanoate Synthesis
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Reaction .
Catalyst Reactants . Yield (%) Reference
Conditions
p- . .
) Heptanoic acid, 130-140 °C, 7
Toluenesulfonic 96%
_ Allyl alcohol hours
acid
) ) Reflux (temp.
) ) Heptanoic acid, ) ) ) )
Sulfuric acid varies with Typically high
Allyl alcohol
solvent)
[Ir(1,5- o
] Heptanoic acid, Toluene, 100 °C,
cyclooctadiene):] 90%
Allyl acetate 5 hours
PFe
Candida ) ) Varies (e.g., 40-
] ) Heptanoic acid, ] )
antarctica Lipase 60 °C), oftenin Varies
Allyl alcohol i
B (CALB) organic solvent

Experimental Protocols

Protocol 1: Synthesis of Allyl Heptanoate using p-
Toluenesulfonic Acid Catalyst

This protocol is adapted from a patented procedure and provides a high-yield synthesis of allyl

heptanoate.

Materials:

Heptanoic acid (e.g., 2380 g, 18.3 mol)

Allyl alcohol (e.g., 1150 g, 19.8 mol initially, then an additional 150 g, 2.6 mol)

Allyl heptanoate (for initial charge, e.g., 50 g, 0.3 mol)

p-Toluenesulfonic acid (catalyst, e.g., 19 g, 0.1 mol)

5% Sodium hydroxide (NaOH) solution
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o Water
e Anhydrous sodium sulfate or magnesium sulfate
Equipment:

o Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and a
Dean-Stark apparatus connected to a reflux condenser.

e Heating mantle

e Separatory funnel

« Distillation apparatus (for purification)

Procedure:

» To the reaction vessel, add heptanoic acid, allyl heptanoate, and p-toluenesulfonic acid.
e Heat the mixture to 140 °C with stirring.

e Over a period of 7 hours, add allyl alcohol to the reaction mixture while maintaining the
temperature between 130-140 °C.

» Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

 After the initial addition of allyl alcohol is complete and water separation has ceased, add an
additional portion of allyl alcohol over 1 hour at 130-140 °C, continuing to remove water.

o Cool the reaction mixture to room temperature.

e Wash the crude product with water, followed by a 5% aqueous sodium hydroxide solution to
neutralize the acidic catalyst.

o Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
« Filter to remove the drying agent.

o Purify the crude allyl heptanoate by vacuum distillation to obtain the final product.
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Expected Yield: ~96%

Protocol 2: General Fischer Esterification using Sulfuric
Acid Catalyst

This protocol provides a general laboratory-scale procedure for the synthesis of allyl
heptanoate.

Materials:

e Heptanoic acid

 Allyl alcohol (in excess, e.g., 3-4 equivalents)

o Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of heptanoic acid)
o Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

¢ Organic solvent (e.g., diethyl ether or ethyl acetate)

Equipment:

Round-bottom flask

o Reflux condenser

e Heating mantle

e Stir bar or mechanical stirrer

e Separatory funnel

« Rotary evaporator

o Distillation apparatus
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Procedure:

In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol.
While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The
reaction progress can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with an organic solvent like diethyl ether.

Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate
solution to neutralize the acid catalyst. Be cautious of CO:z evolution.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

Purify the resulting crude ester by fractional distillation.

Protocol 3: Enzymatic Synthesis of Allyl Heptanoate
(General Approach)

Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid-

catalyzed methods. Immobilized Candida antarctica lipase B (CALB) is a commonly used

biocatalyst for esterification.

General Procedure Outline:

Heptanoic acid and allyl alcohol are dissolved in a suitable organic solvent (e.g., hexane,
heptane).

Immobilized CALB is added to the mixture.
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e The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with agitation for a
specified period (e.g., 24-48 hours).

e The reaction progress can be monitored by gas chromatography (GC).
o Upon completion, the immobilized enzyme is removed by filtration and can often be reused.

e The solvent is removed under reduced pressure, and the product can be purified, if
necessary, by distillation.

Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The *H NMR spectrum of allyl heptanoate exhibits characteristic
signals for the allyl and heptanoyl moieties.

 Allyl group:

o A multiplet around 5.9 ppm corresponding to the proton on the central carbon of the
double bond (-CH=CH.).

o Two multiplets around 5.2-5.3 ppm for the two terminal protons of the double bond (=CHz).

o Adoublet around 4.5 ppm for the two protons of the -OCHz- group adjacent to the double
bond.

e Heptanoyl group:

o

A triplet around 2.3 ppm for the two protons on the carbon alpha to the carbonyl group (-
CH2COO0-).

o

A multiplet around 1.6 ppm for the two protons on the beta carbon.

[¢]

A broad multiplet around 1.3 ppm for the protons of the three central methylene groups of
the alkyl chain.

[¢]

A triplet around 0.9 ppm for the three protons of the terminal methyl group (-CHs).
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13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information about the carbon
framework.

e Carbonyl carbon: A signal around 173 ppm.

o Allyl group carbons:
o Asignal around 132 ppm for the internal carbon of the double bond (-CH=).
o Asignal around 118 ppm for the terminal carbon of the double bond (=CHz).
o Asignal around 65 ppm for the -OCHz- carbon.

e Heptanoyl group carbons:

o Signals for the methylene carbons of the alkyl chain typically appear in the range of 22-34
ppm.

o Asignal for the terminal methyl carbon around 14 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of allyl heptanoate displays characteristic absorption bands for its
functional groups.

C=0 stretch (ester): A strong absorption band around 1740 cm~1.

e C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm™1,

e C=C stretch (alkene): A medium intensity band around 1645 cm~1.

e =C-H stretch (alkene): A medium intensity band just above 3000 cm~1 (e.g., ~3080 cm™1).

e C-H stretch (alkane): Strong absorption bands just below 3000 cm~1 (e.g., ~2960-2850
cm™1).

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of allyl heptanoate will show a molecular ion
peak (M*) at m/z 170. The fragmentation pattern will include characteristic losses.

e m/z 41: A prominent peak corresponding to the allyl cation [CsHs]*.
e m/z 129: Loss of the allyl group ([M - 41]%).

o McLafferty rearrangement: A potential fragment at m/z 114 resulting from the rearrangement
and loss of propene.

o Other fragments corresponding to the cleavage of the heptanoyl chain.

Mandatory Visualization
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Caption: Experimental workflow for the synthesis of allyl heptanoate.

Conclusion

The synthesis of allyl heptanoate via Fischer esterification of heptanoic acid and allyl alcohol
is a robust and well-established method. The use of p-toluenesulfonic acid as a catalyst
provides high yields under controlled conditions. The general procedure with sulfuric acid is
also effective and widely applicable. For applications requiring milder conditions and enhanced
selectivity, enzymatic synthesis presents a promising alternative. The provided protocols and
characterization data serve as a comprehensive guide for researchers in the successful
synthesis and verification of allyl heptanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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